Structural Differentiation: The Critical 4-Methyl Group Confers Unique Steric and Electronic Properties Compared to Demethylated Analogs
The presence of a 4-methyl group on the pyridine ring distinguishes 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine (CAS 1280786-58-4) from closely related analogs such as 5-bromo-N-ethyl-3-nitropyridin-2-amine (CAS 26820-37-1) and 5-bromo-2-ethylamino-3-nitropyridine. This methyl substituent introduces steric bulk and exerts an electron-donating inductive effect, which alters the electron density of the pyridine ring and consequently modulates the reactivity of the adjacent bromo and nitro groups . Computational property data reveals a clear differentiation in lipophilicity, with the target compound having a calculated XLogP3 value of 3.0 compared to 1.9 for the demethylated analog 2-amino-5-bromo-4-methyl-3-nitropyridine [1], though a direct XLogP3 comparison for the closest N-ethyl analog was not available.
Δ = +1.1
| Evidence Dimension | Lipophilicity (Calculated XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | 2-Amino-5-bromo-4-methyl-3-nitropyridine (CAS 100367-40-6): XLogP3 = 1.9 |
| Quantified Difference | ΔXLogP3 = +1.1 (Target is more lipophilic) |
| Conditions | In silico prediction using XLogP3 algorithm |
Why This Matters
Higher lipophilicity can enhance membrane permeability and target binding in cellular assays, making the target compound a more suitable starting point for lead optimization in drug discovery campaigns where cell penetration is a critical parameter.
- [1] PubChem. (2025). 2-Amino-5-bromo-4-methyl-3-nitropyridine. PubChem Compound Summary for CID 7213207. Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
